molecular formula C13H15N3O2 B1305165 Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate CAS No. 68462-61-3

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate

Cat. No. B1305165
CAS RN: 68462-61-3
M. Wt: 245.28 g/mol
InChI Key: CJCXZTWYOFENDL-UHFFFAOYSA-N
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Description

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate is a chemical compound that falls within the class of imidazole derivatives. Imidazoles are heterocyclic compounds that are characterized by a five-membered ring containing two nitrogen atoms. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related imidazole derivatives has been described in several studies. For instance, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been synthesized through various reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature . Additionally, novel derivatives of 1-[(1-ethoxymethylene)amino]imidazol-5(4H)-ones have been synthesized from optically active α-aminocarboxylic acid hydrazides and triethyl orthoesters . These methods highlight the versatility of imidazole synthesis, allowing for the introduction of various substituents on the imidazole ring.

Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates has been studied using X-ray crystallography, revealing hydrogen-bonded supramolecular structures in one, two, and three dimensions . These structures are stabilized by a combination of N-H...N, C-H...N, and C-H...O hydrogen bonds, which contribute to the solid-state architecture of these compounds.

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions. For example, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates have been used as precursors for the synthesis of imidazopyrimidine and aminoindole derivatives through intramolecular cyclization . Furthermore, dimerization and reactions with triethyl orthoformate have been employed to produce various 5-aminoimidazole-4-carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the imidazole ring can affect the compound's solubility, melting point, and reactivity. The crystal structure and intermolecular interactions, as revealed by X-ray studies, provide insights into the compound's stability and potential interactions in biological systems . Additionally, computational methods such as Density Functional Theory (DFT) have been applied to optimize the theoretical structure and study the molecular electrostatic potential, which helps in identifying reactive sites within the molecule .

Scientific Research Applications

1. Pharmaceuticals and Agrochemicals

Imidazole is a key component in many pharmaceuticals and agrochemicals . It’s used in a variety of drugs, including clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Dyes for Solar Cells and Other Optical Applications

Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications .

3. Functional Materials

Imidazole and its derivatives are being used in the development of functional materials .

4. Catalysis

Imidazole is being deployed in catalysis .

5. Antimicrobial Potential

Imidazole derivatives have shown antimicrobial potential against Staphylococcus aureus and Escherichia coli . For example, Zala et al. synthesized 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone and evaluated its antimicrobial potential .

6. Biological Activities

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

ethyl 5-amino-1-benzylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-12(14)16(9-15-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCXZTWYOFENDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384659
Record name Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate

CAS RN

68462-61-3
Record name Ethyl 5-amino-1-(phenylmethyl)-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68462-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Ruzi, L Nie, K Bozorov, J Zhao… - Archiv der …, 2021 - Wiley Online Library
A series of 5‐amino‐1‐N‐substituted‐imidazole‐4‐carboxylate building blocks was synthesized and assayed for their antiproliferative potential against human cancer cell lines, …
Number of citations: 11 onlinelibrary.wiley.com

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